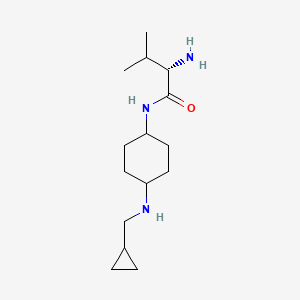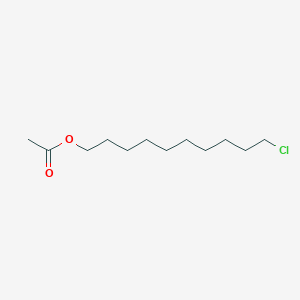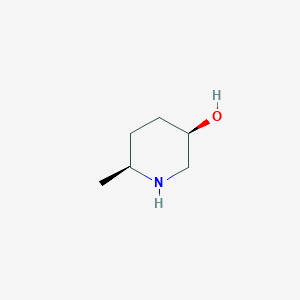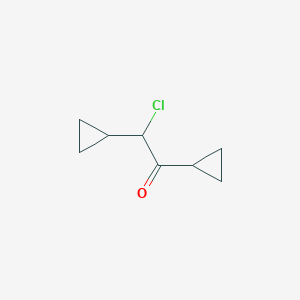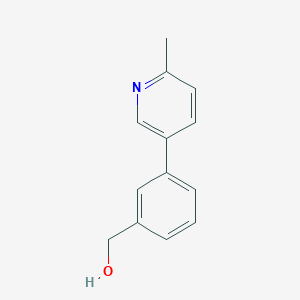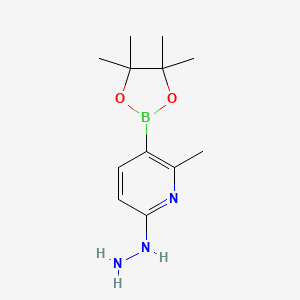
6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H20BN3O2 It is a pyridine derivative that features a hydrazinyl group and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce a wide range of substituted pyridine derivatives.
科学研究应用
6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers, while the boronate ester group can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-Hydrazinyl-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a hydrazinyl group and a boronate ester group in the same molecule
属性
分子式 |
C12H20BN3O2 |
|---|---|
分子量 |
249.12 g/mol |
IUPAC 名称 |
[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H20BN3O2/c1-8-9(6-7-10(15-8)16-14)13-17-11(2,3)12(4,5)18-13/h6-7H,14H2,1-5H3,(H,15,16) |
InChI 键 |
GLSPPJKEIWASLV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


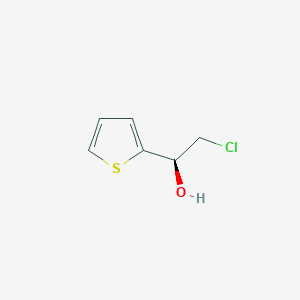
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11751791.png)
![(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11751796.png)
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B11751799.png)
![(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11751810.png)
![(1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11751816.png)
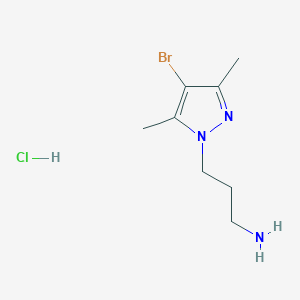
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea](/img/structure/B11751825.png)
![[(1S)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11751830.png)
